molecular formula C9H14ClNO2 B3028463 (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride CAS No. 2095772-96-4

(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Cat. No.: B3028463
CAS No.: 2095772-96-4
M. Wt: 203.66
InChI Key: CHLMFPQGTHFLAT-SBSPUUFOSA-N
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Description

(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The compound “(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride” is structurally similar to Tramadol . Tramadol is a centrally acting analgesic that primarily targets the μ-opioid receptors (μORs) . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

The compound interacts with its primary targets, the μ-opioid receptors, leading to their activation . This activation inhibits the reuptake of norepinephrine and serotonin, neurotransmitters involved in pain perception . The compound’s metabolite, O-desmethyltramadol (M1), binds to the μ-opioid receptors with higher affinity, contributing to the analgesic effect .

Biochemical Pathways

The compound affects the opioidergic pathway, which is involved in pain perception and relief . By activating the μ-opioid receptors, it modulates the release of neurotransmitters like norepinephrine and serotonin . This modulation can lead to changes in the perception of pain, resulting in analgesia .

Pharmacokinetics

The compound’s pharmacokinetics properties are similar to those of Tramadol . It is well absorbed orally with an absolute bioavailability of 75% . The compound is administered as a racemate, and both the [-] and [+] forms of the compound and its M1 metabolite are detected in the circulation . These properties impact the compound’s bioavailability and its therapeutic effect .

Result of Action

The activation of μ-opioid receptors and the inhibition of norepinephrine and serotonin reuptake result in analgesia, or pain relief . Like other opioids, the administration of this compound may produce a constellation of symptoms, including dizziness, somnolence, nausea, constipation, sweating, and pruritus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like boron tribromide and hydrogen bromide are used for demethylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride: A structural isomer with the methoxy group in a different position.

    2-Amino-2-(3-hydroxyphenyl)ethanol hydrochloride: A similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness

(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications requiring high enantioselectivity and specificity.

Properties

IUPAC Name

(2S)-2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLMFPQGTHFLAT-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095772-96-4
Record name Benzeneethanol, β-amino-3-methoxy-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095772-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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